REACTION_CXSMILES
|
N1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[N:4][N:3]=N1.[C:11](Cl)(=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13]>C1(C)C=CC=CC=1>[C:12]([C:11]1[O:16][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[N:4][N:3]=1)([CH3:15])([CH3:14])[CH3:13]
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Name
|
|
Quantity
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8.53 g
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Type
|
reactant
|
Smiles
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N1N=NN=C1C(=O)OCC
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Name
|
|
Quantity
|
7.23 g
|
Type
|
reactant
|
Smiles
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C(C(C)(C)C)(=O)Cl
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Name
|
|
Quantity
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240 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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it is washed two times with 1 N sodium hydroxide solution (20 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over magnesium sulphate
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Type
|
CUSTOM
|
Details
|
the solvent is evaporated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN=C(O1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.96 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |